molecular formula C5H3BrN4 B1377612 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine CAS No. 1019023-12-1

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

Cat. No. B1377612
CAS RN: 1019023-12-1
M. Wt: 199.01 g/mol
InChI Key: HAYLPNXOVCMIOG-UHFFFAOYSA-N
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Description

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a chemical compound with the molecular formula C5H3BrN4 . It has an average mass of 199.008 Da and a monoisotopic mass of 197.954102 Da .


Molecular Structure Analysis

The molecular structure of 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is represented by the SMILES string Brc1ccc2nncn2c1 . This indicates that the compound contains a bromine atom attached to a pyrimidine ring, which is further fused with a triazole ring .


Chemical Reactions Analysis

The specific chemical reactions involving 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine are not detailed in the retrieved sources . More research would be needed to provide a comprehensive analysis of its chemical reactions.


Physical And Chemical Properties Analysis

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is a solid compound . It has a density of 2.1±0.1 g/cm3 . The compound’s molar refractivity is 41.2±0.5 cm3, and its polarizability is 16.3±0.5 10-24 cm3 . The compound’s surface tension is 75.1±7.0 dyne/cm, and its molar volume is 93.3±7.0 cm3 .

Scientific Research Applications

Medicinal Chemistry

In medicinal chemistry, this compound serves as a precursor for the development of new drugs. It can be incorporated into molecules that interact with biological targets, potentially leading to treatments for diseases. Its triazolopyrimidine core is particularly interesting for creating molecules with potential antibacterial properties .

Anticancer Research

Compounds derived from 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine have been investigated for their anticancer activities. Some derivatives have shown promising results against various cancer cell lines, indicating potential use in cancer therapy .

Safety And Hazards

The safety information available indicates that 6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine is classified as Acute Tox. 4 Oral according to the Globally Harmonized System of Classification and Labelling of Chemicals (GHS) . It has the signal word ‘Warning’ and the hazard statement H302 . The compound should be handled in a well-ventilated place, and suitable protective clothing should be worn to avoid contact with skin and eyes .

properties

IUPAC Name

6-bromo-[1,2,4]triazolo[4,3-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H3BrN4/c6-4-1-7-5-9-8-3-10(5)2-4/h1-3H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HAYLPNXOVCMIOG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=NC2=NN=CN21)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H3BrN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

199.01 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Bromo-[1,2,4]triazolo[4,3-a]pyrimidine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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